molecular formula C16H11NO2 B011626 2-(Naphthalen-2-YL)isonicotinic acid CAS No. 100004-92-0

2-(Naphthalen-2-YL)isonicotinic acid

Cat. No.: B011626
CAS No.: 100004-92-0
M. Wt: 249.26 g/mol
InChI Key: JKNXWLTZXMLVLQ-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-YL)isonicotinic acid: is an organic compound that features a naphthalene ring attached to an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-2-YL)isonicotinic acid typically involves the reaction of naphthalene derivatives with isonicotinic acid. One common method includes the condensation of 2-naphthylamine with isonicotinic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Naphthalen-2-YL)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: 2-(Naphthalen-2-YL)isonicotinic acid is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions between aromatic compounds and biological macromolecules. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For instance, they may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in materials science .

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-YL)isonicotinic acid involves its interaction with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The naphthalene ring can participate in π-π stacking interactions, while the isonicotinic acid moiety can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Uniqueness: 2-(Naphthalen-2-YL)isonicotinic acid is unique due to its specific structural arrangement, which allows for distinct interactions and reactivity compared to its analogues. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

2-naphthalen-2-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)14-7-8-17-15(10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNXWLTZXMLVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540645
Record name 2-(Naphthalen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100004-92-0
Record name 2-(Naphthalen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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